Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a dinitrobenzamido group, and a cyclopentylcarbamoyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the methyl, carboxylate, and dinitrobenzamido groups. The final step involves the addition of the cyclopentylcarbamoyl group under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce other functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The dinitrobenzamido group, in particular, is known for its ability to interact with nucleophiles, making it a key player in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(CYCLOPENTYLCARBAMOYL)-2-(3,5-DINITROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the dinitrobenzamido and cyclopentylcarbamoyl groups provides a distinct reactivity profile compared to similar compounds.
Properties
Molecular Formula |
C21H22N4O8S |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-2-[(3,5-dinitrobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N4O8S/c1-3-33-21(28)16-11(2)17(19(27)22-13-6-4-5-7-13)34-20(16)23-18(26)12-8-14(24(29)30)10-15(9-12)25(31)32/h8-10,13H,3-7H2,1-2H3,(H,22,27)(H,23,26) |
InChI Key |
NDSWRWIPHQUEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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